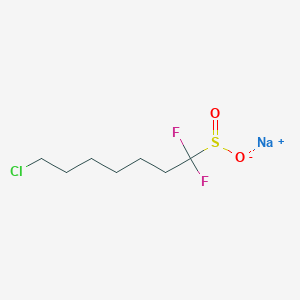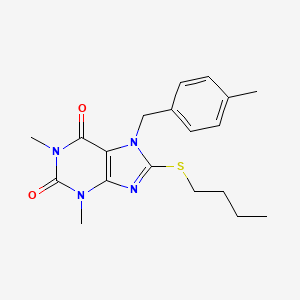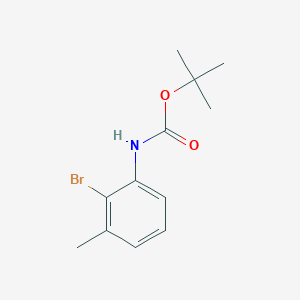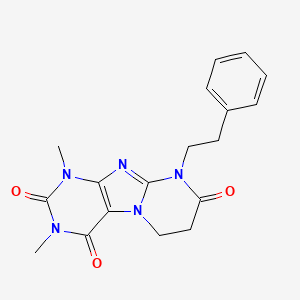
4-((2-Methylpentan-2-yl)amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Methylpentan-2-yl)amino)benzamide is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly significant for the preparation of drug candidates containing hindered amine motifs .
Métodos De Preparación
The synthesis of 4-((2-Methylpentan-2-yl)amino)benzamide involves innovative hydroamination methods. One such method, reported by Baran and coworkers, utilizes practical olefin hydroamination with nitroarenes . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
4-((2-Methylpentan-2-yl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-((2-Methylpentan-2-yl)amino)benzamide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is involved in the development of drug candidates, particularly those containing hindered amine motifs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 4-((2-Methylpentan-2-yl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity and influencing various biological processes .
Comparación Con Compuestos Similares
4-((2-Methylpentan-2-yl)amino)benzamide is unique due to its hindered amine structure, which provides distinct chemical properties and reactivity. Similar compounds include:
- 4-((2-Methylpentan-2-yl)amino)benzoic acid
- 4-((2-Methylpentan-2-yl)amino)benzyl alcohol
- 4-((2-Methylpentan-2-yl)amino)benzyl chloride
These compounds share similar structural features but differ in their functional groups and reactivity .
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
4-(2-methylpentan-2-ylamino)benzamide |
InChI |
InChI=1S/C13H20N2O/c1-4-9-13(2,3)15-11-7-5-10(6-8-11)12(14)16/h5-8,15H,4,9H2,1-3H3,(H2,14,16) |
Clave InChI |
XBJTZGNQAWNFRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)NC1=CC=C(C=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12053699.png)

![2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B12053725.png)







![(2E)-3-(4-bromophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-2-propenenitrile](/img/structure/B12053763.png)

![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B12053772.png)
